Cyclohexanol, 1-[(3-methyloxiranyl)methyl]-
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Overview
Description
Cyclohexanol, 1-[(3-methyloxiranyl)methyl]- is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring with a hydroxyl group and an oxirane (epoxide) ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-[(3-methyloxiranyl)methyl]- can be synthesized through several methods. One common approach involves the epoxidation of cyclohexanol derivatives. The reaction typically uses peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of cyclohexanol, 1-[(3-methyloxiranyl)methyl]- may involve the catalytic hydrogenation of phenol followed by epoxidation. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[(3-methyloxiranyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and m-CPBA.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Diols.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexanol, 1-[(3-methyloxiranyl)methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanol, 1-[(3-methyloxiranyl)methyl]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
3-Methylcyclohexanol: A cyclohexanol derivative with a methyl group at the 3-position.
Cyclohexanone: The oxidized form of cyclohexanol.
Uniqueness
Cyclohexanol, 1-[(3-methyloxiranyl)methyl]- is unique due to the presence of both a hydroxyl group and an oxirane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
62095-97-0 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-[(3-methyloxiran-2-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H18O2/c1-8-9(12-8)7-10(11)5-3-2-4-6-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
AQGRWUGJBYFHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)CC2(CCCCC2)O |
Origin of Product |
United States |
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